1-(2,6-DIMETHYLMORPHOLIN-4-YL)-2-(4-NITROPHENYL)ETHAN-1-ONE
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Overview
Description
1-(2,6-DIMETHYLMORPHOLIN-4-YL)-2-(4-NITROPHENYL)ETHAN-1-ONE is a synthetic organic compound that features a morpholine ring substituted with methyl groups and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-DIMETHYLMORPHOLIN-4-YL)-2-(4-NITROPHENYL)ETHAN-1-ONE typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable alkylating agent.
Substitution with Methyl Groups: The morpholine ring is then methylated using methyl iodide or a similar methylating agent.
Attachment of the Nitro Group: The nitrophenyl group is introduced through a nitration reaction, typically using nitric acid and sulfuric acid.
Formation of the Ethanone Moiety: The final step involves the formation of the ethanone moiety, which can be achieved through various organic reactions, such as Friedel-Crafts acylation.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-DIMETHYLMORPHOLIN-4-YL)-2-(4-NITROPHENYL)ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for new pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,6-DIMETHYLMORPHOLIN-4-YL)-2-(4-NITROPHENYL)ETHAN-1-ONE would depend on its specific application. For example, if it is used as an antimicrobial agent, it might disrupt bacterial cell membranes or inhibit essential enzymes. If used in drug development, it might interact with specific molecular targets, such as receptors or enzymes, to exert its effects.
Comparison with Similar Compounds
Similar Compounds
1-(2,6-DIMETHYLMORPHOLIN-4-YL)-2-(4-CHLOROPHENYL)ETHAN-1-ONE: Similar structure but with a chlorophenyl group instead of a nitrophenyl group.
1-(2,6-DIMETHYLMORPHOLIN-4-YL)-2-(4-METHOXYPHENYL)ETHAN-1-ONE: Similar structure but with a methoxyphenyl group instead of a nitrophenyl group.
Uniqueness
1-(2,6-DIMETHYLMORPHOLIN-4-YL)-2-(4-NITROPHENYL)ETHAN-1-ONE is unique due to the presence of both the nitrophenyl group and the morpholine ring, which can impart distinct chemical and biological properties. The nitro group can participate in various reactions, and the morpholine ring can enhance the compound’s solubility and stability.
Properties
IUPAC Name |
1-(2,6-dimethylmorpholin-4-yl)-2-(4-nitrophenyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-10-8-15(9-11(2)20-10)14(17)7-12-3-5-13(6-4-12)16(18)19/h3-6,10-11H,7-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYORBNUHGKBRNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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